molecular formula C7H12ClNO B12844819 4-chloro-N-cyclopropylbutanamide

4-chloro-N-cyclopropylbutanamide

Cat. No.: B12844819
M. Wt: 161.63 g/mol
InChI Key: HBJZQNQWASIYFF-UHFFFAOYSA-N
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Description

4-Chloro-N-cyclopropylbutanamide is a chemical compound of interest in various research fields, particularly in the development of synthetic methodologies and as a potential intermediate for more complex molecules. While its exact profile is under investigation, its structure, featuring a chloro-substituted butanamide chain and a cyclopropyl group, is commonly explored in medicinal and agrochemical research for modulating biological activity . Researchers value this compound for its potential utility in constructing compound libraries and probing structure-activity relationships (SAR). The physicochemical properties, such as its molecular formula and weight, can be inferred from analytical data, ensuring researchers can accurately plan and execute their experiments. As with all compounds of this class, it is supplied strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle the material appropriately in a controlled laboratory environment.

Properties

Molecular Formula

C7H12ClNO

Molecular Weight

161.63 g/mol

IUPAC Name

4-chloro-N-cyclopropylbutanamide

InChI

InChI=1S/C7H12ClNO/c8-5-1-2-7(10)9-6-3-4-6/h6H,1-5H2,(H,9,10)

InChI Key

HBJZQNQWASIYFF-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-cyclopropylbutanamide can be achieved through several methods. One common approach involves the reaction of 4-chlorobutyryl chloride with cyclopropylamine. The reaction is typically carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-cyclopropylbutanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The amide group can be oxidized to a nitrile using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or sodium hydride (NaH).

    Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of N-cyclopropylbutanamide derivatives with different substituents replacing the chlorine atom.

    Reduction: Formation of 4-chloro-N-cyclopropylbutanol.

    Oxidation: Formation of 4-chloro-N-cyclopropylbutanenitrile.

Scientific Research Applications

4-chloro-N-cyclopropylbutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclopropylbutanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can enhance the compound’s binding affinity and specificity, while the chlorine atom can influence its reactivity and stability. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.

Comparison with Similar Compounds

4-chloro-N-cyclopropylbutanamide can be compared with other similar compounds such as:

    4-chlorobutanamide: Lacks the cyclopropyl group, which may result in different reactivity and biological activity.

    N-cyclopropylbutanamide: Lacks the chlorine atom, which can affect its chemical properties and interactions.

    4-chloro-N-methylbutanamide: Contains a methyl group instead of a cyclopropyl group, leading to variations in its physical and chemical characteristics.

The presence of both the chlorine atom and the cyclopropyl group in this compound makes it unique, offering a combination of properties that can be advantageous in specific applications.

Biological Activity

4-Chloro-N-cyclopropylbutanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C7H10ClNC_7H_{10}ClN with a molecular weight of approximately 155.61 g/mol. Its structure includes a chloro substituent on a butanamide backbone, which is significant for its biological interactions.

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Interaction: The compound may inhibit specific enzymes involved in cellular processes, affecting pathways related to cell growth and apoptosis.
  • Receptor Modulation: It interacts with various receptors that play roles in cancer cell proliferation and immune response, potentially leading to apoptosis in malignant cells.

Anticancer Properties

Research indicates that this compound shows promise as an anticancer agent. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines:

  • Efficacy in Cancer Cell Lines: The compound has been tested against multiple cancer types, showing significant cytotoxic effects. For example, it was effective in reducing cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against certain bacterial strains. Preliminary studies suggest it may inhibit the growth of Gram-positive bacteria, although further research is necessary to establish its full spectrum of activity.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals differences in biological activity:

Compound NameStructure FeaturesBiological Activity
2-Chloro-N-(phenyl)propanamideContains a phenyl group; lacks cyclopropylModerate antimicrobial activity
N-Cyclopropyl-3-fluoro-5-benzamideContains cyclopropyl; fluorine substituentPotential anti-cancer activity
2-Chloro-N-(cyclohexyl)benzamideCyclohexane instead of cyclopropaneVaries; less studied

The unique combination of the cyclopropyl group and chloro substituent in this compound enhances its efficacy compared to these analogs.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives related to this compound. Notable findings include:

  • Synthesis of Derivatives: Derivatives have been synthesized to explore their potential as selective inhibitors for various targets, including h-NTPDases involved in cancer progression .
  • In Vitro Efficacy: A derivative exhibited an IC50 value of 2.88 ± 0.13 μM against h-NTPDase1, indicating strong inhibitory potential that could be leveraged for therapeutic applications .

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